2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

説明

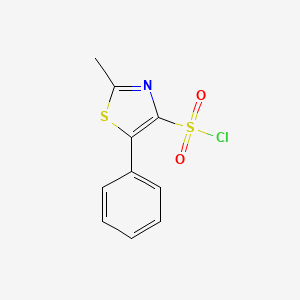

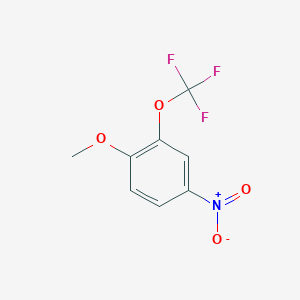

“2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C10H8ClNO2S2 . It is a derivative of thiazole, a five-membered ring compound containing two hetero atoms .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” is characterized by a thiazole ring, which is a five-membered ring containing two hetero atoms . The resonance of the tertiary carbon C2 of the thiazole ring is observed in a lower field (153.5–155.1 ppm) than the signal of the quaternary carbon C4 (143.6–150.1 ppm) .

科学的研究の応用

Synthetic Chemistry Applications

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" serves as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. Its chlorination and subsequent reaction with amines to build sulfonamides highlight its versatility in regioselective synthesis of trisubstituted 1,3-thiazoles. The nature of nucleophiles strongly influences the regiochemistry of these reactions, demonstrating its utility in synthesizing previously unknown 1,3-thiazole derivatives (Turov, Vinogradova, & Brovarets, 2014).

Corrosion Inhibition

Derivatives of "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" have been studied as corrosion inhibitors for cast iron-carbon alloy in acidic environments. These derivatives, especially Poly[2-(2-(4-methylthiazol-2-yl)hydrazinyl)-4-methyl-5-((4-((4-(diazenyl)phenyl)sulfonyl)phenyl)diazenyl)thiazole], show high corrosion inhibition efficiency, with protection capacities reaching up to 97.8% at certain concentrations. The compounds act as mixed-type inhibitors, adhering to the alloy surface via both chemical and physical adsorption (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Antimicrobial Activity

Novel heterocyclic compounds incorporating "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" have shown promising results as antimicrobial agents. These compounds, synthesized through various reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, displayed significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Material Science

In the realm of material science, "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" derivatives have been explored for their photophysical properties. These studies focus on the effects of sulfur-containing functional groups on the electronic structures of thiazoles, revealing insights into how oxidation of divalent sulfur atoms can adjust the energy levels of the lowest unoccupied molecular orbitals (LUMOs). Such investigations contribute to the development of fluorescent molecules for various applications, including sensing hazardous compounds and metals, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

将来の方向性

The future directions for research on “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” and other thiazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, they may have potential applications in the development of new therapeutic agents .

特性

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNISBPRUHTOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)